Substance P (7-11)

Vue d'ensemble

Description

Substance P (7-11) is a C-terminal fragment of Substance P . It can cause an increase in the intracellular calcium concentration . This substance is involved in inflammatory, pain, and stress signaling .

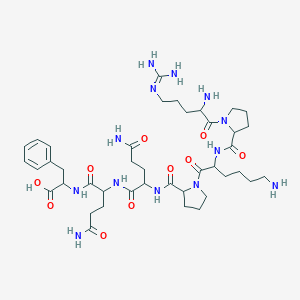

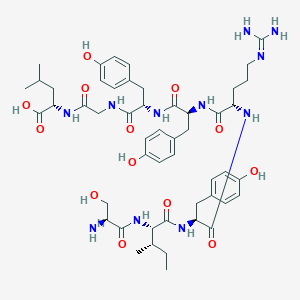

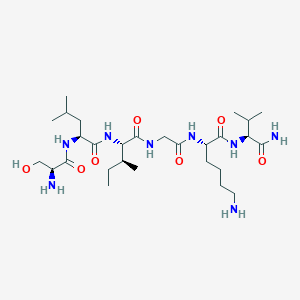

Molecular Structure Analysis

Substance P (SP) is one of the most studied peptide hormones. The relationship between its structure and function may have important therapeutic applications in the treatment of a variety of stress-related illnesses . SP has a pH-dependent structure. Under acidic–neutral conditions, SP possesses a prevalent β-sheet structure .Chemical Reactions Analysis

One reaction of interest that is crucial for tachykinin peptide biologic activity and stability is α-amidation . In this reaction, the amide nitrogen is donated by the amino nitrogen of the adjacent glycine residue .Applications De Recherche Scientifique

Inflammation and Stress Signaling

Substance P (7-11) is an endogenous tachykinin peptide that plays a significant role in inflammation and stress signaling . It acts as an NK1 agonist, which means it can bind to and activate the neurokinin 1 receptor, a protein that plays a crucial role in transmitting pain signals in the body .

Nociception

Substance P (7-11) is involved in nociception, which is the sensory nervous system’s response to certain harmful or potentially harmful stimuli . In other words, it plays a role in how our bodies perceive pain.

Antinociception

Interestingly, while Substance P (7-11) is involved in transmitting pain signals, it also has a role in antinociception . This means it can also help to reduce the sensation of pain. Understanding this pathway could provide new insights for analgesic drug development .

Increase in Intracellular Calcium Concentration

Substance P (7-11) can cause an increase in the intracellular calcium concentration . This is important because calcium ions play a fundamental role in many cellular processes, including cell signaling and muscle contraction.

Production of Prostaglandin E2 and Collagenase

Substance P (7-11) has been found to increase the production of Prostaglandin E2 (PGE2) and collagenase at concentrations greater than 1 mM . PGE2 is a lipid compound that plays a role in inflammation, and collagenase is an enzyme that breaks down collagen in damaged tissues.

Role in Stress and Anxiety Responses

Substance P (7-11) has been implicated in a variety of physiological and pathophysiological processes including stress regulation, as well as affective and anxiety-related behavior . This suggests that it could potentially be targeted for the development of treatments for stress and anxiety disorders.

Mécanisme D'action

Target of Action

Substance P (7-11), a fragment of the neuropeptide Substance P, primarily targets the Neurokinin 1 Receptor (NK1R) . NK1R is a G protein-coupled receptor that is abundantly expressed by neurons and is also present on glial cell types including microglia and astrocytes . The activation of NK1R by Substance P (7-11) has been associated with various physiological processes, including nociception and anti-nociception .

Mode of Action

Substance P (7-11) interacts with its target, NK1R, leading to a series of intracellular events. The activation of NK1R modulates ion channels, specifically M-type K+ and T-type Ca2+ channels . This modulation results in changes in the intracellular environment, affecting various cellular functions .

Biochemical Pathways

The activation of NK1R by Substance P (7-11) affects several biochemical pathways. One of the key pathways involves the production of prostaglandin E2 and collagenase . Additionally, Substance P (7-11) has been shown to increase the intracellular calcium concentration . These biochemical changes can have downstream effects on various cellular processes, including inflammation and pain perception .

Pharmacokinetics

It is known that substance p and its receptor nk1r are involved in various physiological processes, and their interaction can be influenced by various factors, including the metabolic state of the individual

Result of Action

The interaction of Substance P (7-11) with NK1R leads to a variety of molecular and cellular effects. It has been associated with nociception and anti-nociception, indicating its role in pain perception . Additionally, it has been implicated in inflammatory responses, contributing to conditions such as inflammation and pain .

Action Environment

The action of Substance P (7-11) can be influenced by various environmental factors. For instance, the presence of other neurotransmitters and neuromodulators can affect the interaction between Substance P (7-11) and NK1R . Additionally, the physiological state of the individual, including factors such as stress and disease, can also influence the action of Substance P (7-11) .

Safety and Hazards

Orientations Futures

Substance P is a major health problem but increasing understanding of its neurobiology is likely to lead to improved prevention and treatment . As the neurobiology of different components of addiction becomes evident, pharmacological approaches involve exploiting our new understanding which will likely lead to improved treatments .

Propriétés

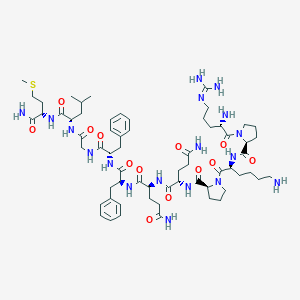

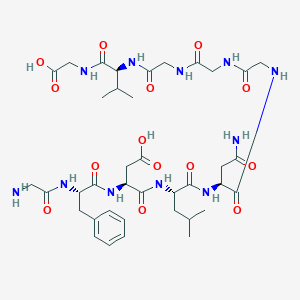

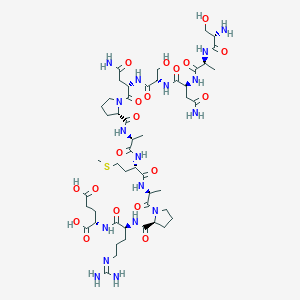

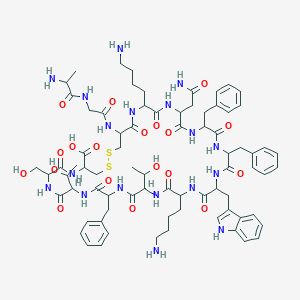

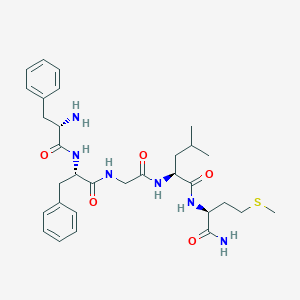

IUPAC Name |

(2S)-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N6O5S/c1-20(2)16-25(31(42)36-24(28(33)39)14-15-43-3)35-27(38)19-34-30(41)26(18-22-12-8-5-9-13-22)37-29(40)23(32)17-21-10-6-4-7-11-21/h4-13,20,23-26H,14-19,32H2,1-3H3,(H2,33,39)(H,34,41)(H,35,38)(H,36,42)(H,37,40)/t23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKYMAQIAMFDOE-CQJMVLFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965435 | |

| Record name | 14-Amino-11-benzyl-4,7,10,13-tetrahydroxy-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-15-phenyl-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Substance P (7-11) | |

CAS RN |

51165-05-0 | |

| Record name | Substance P (7-11) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051165050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Amino-11-benzyl-4,7,10,13-tetrahydroxy-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-15-phenyl-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

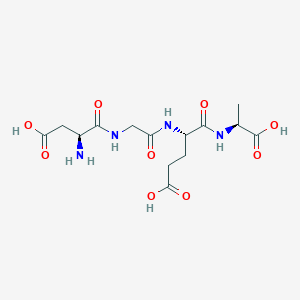

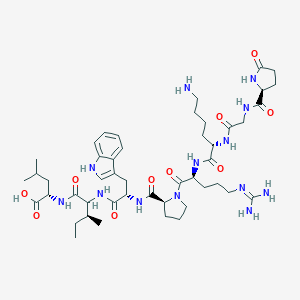

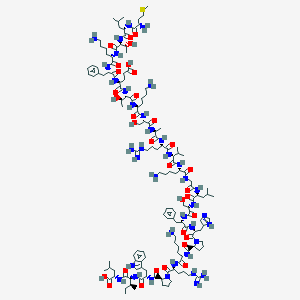

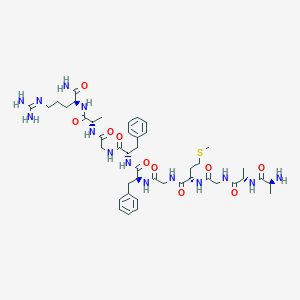

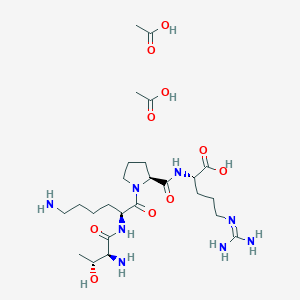

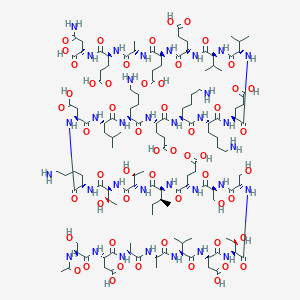

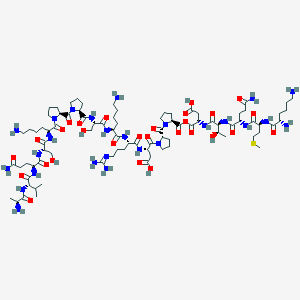

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.